1,5-Dihydroxy-4,8-dinitroanthraquinone
Overview
Description
1,5-Dihydroxy-4,8-dinitroanthraquinone is a derivative of anthraquinone, a compound with a rich history in dye and pigment production. The molecule is characterized by its anthraquinone core, which is a planar structure, and functional groups that include hydroxy and nitro substituents. The presence of these substituents influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies .
Synthesis Analysis
The synthesis of 1,5-dihydroxy-4,8-dinitroanthraquinone involves nitration reactions of dihydroxyanthraquinones. For instance, when 1,5-dihydroxyanthraquinone (Anthrarufin) is nitrated using concentrated sulfuric and nitric acids with boric acid, it yields mono-, di-, and tetra-nitro products . Additionally, the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product, indicating the reactivity of the nitro groups in such reactions .
Molecular Structure Analysis
The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone has been determined using X-ray diffraction methods. The anthraquinone nucleus is approximately planar, and the nitro groups are inclined at about 88 degrees to the plane of the anthraquinone core. This inclination may allow for internal hydrogen bonding, which could influence the compound's chemical behavior .
Chemical Reactions Analysis
The chemical behavior of 1,5-dihydroxy-4,8-dinitroanthraquinone is influenced by its functional groups. The nitro groups can undergo reduction to yield amino derivatives, which can then be alkylated to form alkylamino derivatives. These derivatives exhibit different dyeing properties when applied to synthetic fibers, indicating the importance of the nitro group in determining the compound's chemical reactivity and application potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dihydroxy-4,8-dinitroanthraquinone are closely related to its molecular structure. The planarity of the anthraquinone core and the presence of nitro and hydroxy groups contribute to its ability to form hydrogen bonds and its anisotropic thermal vibrations. These properties are significant when considering the compound's use in dyeing processes and its behavior under different environmental conditions .
Scientific Research Applications
Synthesis as Liquid Crystal Dichroic Dyes : 1,5-Dihydroxy-4,8-dinitroanthraquinone is used as a raw material in the synthesis of anthraquinone-based liquid crystal dichroic dyes, which have applications in guest-host liquid crystal displays. These dyes display properties such as a maximum UV absorption at 580 nm and an order parameter of 0.71 (Li Xiaolian, Zhang Zongying, & W. Yi, 2010).
Crystal Structure Analysis : The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone has been determined through X-ray diffraction methods. The structure reveals an approximately planar anthraquinone nucleus with nitro groups inclined at about 88 degrees to it, and the possibility of internal hydrogen bonding (M. Bailey & C. Brown, 1967).
Polyanthraquinone Synthesis : This compound is integral in the preparation of new main-chain type polyanthraquinones. These polymers are soluble in organic solvents and exhibit properties like piezochromism, conductivity, and liquid crystalline behavior, making them significant in material science (Takakazu Yamamoto et al., 2003).
Electrochemical Reduction : The electroreduction performance and mechanism of 1,5-dinitroanthraquinone in an ionic liquid (EMimBF4) have been studied, revealing a complex electrochemical process involving 12 electrons. This research has implications in organic electrochemistry (Wang Yin-mei, 2010).
Thermal Decomposition Kinetics : The thermal decomposition characteristics of 1,5-dinitroanthraquinone, as a hazardous waste in dye production, have been investigated. This includes understanding its decomposition steps and thermal risks, which is crucial for safety in industrial processes (Zehua Xia et al., 2021).
Protolytic Equilibria Studies : The acid dissociation and anionic homoconjugation equilibria of 1,5-dihydroxyanthraquinone in non-aqueous solutions have been studied, providing insights into its chemical behavior in different solvents, which is essential for its application in various industrial processes (A. Bogdańska et al., 1999).
Future Directions
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, has shown antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . This points to potential future directions in the development of new antibacterial agents.
properties
IUPAC Name |
1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHODIOWPLCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059589 | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxy-4,8-dinitroanthraquinone | |
CAS RN |
128-91-6 | |
Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthrarufin,8-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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